(2-Aminophenyl)methanethiol
Description
(2-Aminophenyl)methanethiol is an organosulfur compound characterized by a benzene ring substituted with an amino group (-NH₂) at the ortho position and a methanethiol (-CH₂SH) group. This structure confers unique chemical and biological properties, as the electron-donating amino group influences the aromatic ring’s reactivity, while the thiol moiety enables nucleophilic and redox interactions. For instance, methanethiol (CH₃SH) and substituted phenylmethanethiols, such as (2-Fluorophenyl)methanethiol, are well-documented in microbial metabolism, environmental chemistry, and industrial applications .
The amino group in the ortho position likely enhances solubility in polar solvents compared to non-polar analogs, while the thiol group facilitates metal coordination and participation in biochemical pathways, such as methylthiolation reactions observed in bacterial systems . Applications may span pharmaceuticals (e.g., drug intermediates) or materials science, though further empirical data are needed to confirm these uses.
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(2-aminophenyl)methanethiol |
InChI |
InChI=1S/C7H9NS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2 |
InChI Key |
SKLZTWWBEAOCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1 summarizes key structural analogs of (2-Aminophenyl)methanethiol and their properties:
Reactivity and Stability
- Thiol Reactivity: The -SH group can undergo oxidation to disulfides (e.g., dimerization to bis[(2-aminophenyl)methyldisulfide]) or participate in Michael additions, as seen in methanethiol’s interaction with quinones in bacterial pigment synthesis .
Sensory and Industrial Relevance
- Odor Profile: Methanethiol is associated with foul odors (e.g., rotting cabbage) in fish proteins and bacterial cultures . The amino group in this compound might mitigate or alter this odor due to increased polarity.
- Industrial Applications: Methanethiol derivatives are used in pharmaceuticals and organic synthesis.
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